Cas no 1780866-54-7 (6-Oxa-2-aza-spiro[4.5]decan-3-one)

6-Oxa-2-aza-spiro[4.5]decan-3-one is a spirocyclic compound featuring a fused oxazine and cyclohexane ring system, which imparts unique structural and reactivity properties. Its spirocyclic framework enhances stability and offers steric constraints, making it valuable in synthetic chemistry and pharmaceutical applications. The presence of both nitrogen and oxygen heteroatoms within the spiro structure allows for versatile functionalization, enabling its use as a building block in the synthesis of complex molecules. This compound is particularly useful in the development of bioactive molecules, where its rigid scaffold can influence conformational preferences and binding interactions. Its synthetic accessibility and modularity further contribute to its utility in medicinal chemistry and material science.
6-Oxa-2-aza-spiro[4.5]decan-3-one structure
1780866-54-7 structure
商品名:6-Oxa-2-aza-spiro[4.5]decan-3-one
CAS番号:1780866-54-7
MF:C8H13NO2
メガワット:155.19
MDL:MFCD32899671
CID:5088635

6-Oxa-2-aza-spiro[4.5]decan-3-one 化学的及び物理的性質

名前と識別子

    • 6-Oxa-2-aza-spiro[4.5]decan-3-one
    • MDL: MFCD32899671
    • インチ: 1S/C8H13NO2/c10-7-5-8(6-9-7)3-1-2-4-11-8/h1-6H2,(H,9,10)
    • InChIKey: SAMKTBFRSRLXRV-UHFFFAOYSA-N
    • ほほえんだ: C1CCOC2(CC(=O)NC2)C1

6-Oxa-2-aza-spiro[4.5]decan-3-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y1124314-250mg
6-Oxa-2-aza-spiro[4.5]decan-3-one
1780866-54-7 95%
250mg
$480 2024-07-28
eNovation Chemicals LLC
Y1124314-100mg
6-Oxa-2-aza-spiro[4.5]decan-3-one
1780866-54-7 95%
100mg
$300 2025-02-19
eNovation Chemicals LLC
Y1124314-1g
6-Oxa-2-aza-spiro[4.5]decan-3-one
1780866-54-7 95%
1g
$1545 2025-02-19
eNovation Chemicals LLC
Y1124314-250mg
6-Oxa-2-aza-spiro[4.5]decan-3-one
1780866-54-7 95%
250mg
$480 2025-03-01
eNovation Chemicals LLC
Y1124314-1g
6-Oxa-2-aza-spiro[4.5]decan-3-one
1780866-54-7 95%
1g
$1545 2024-07-28
eNovation Chemicals LLC
Y1124314-5g
6-Oxa-2-aza-spiro[4.5]decan-3-one
1780866-54-7 95%
5g
$5465 2024-07-28
eNovation Chemicals LLC
Y1124314-500mg
6-Oxa-2-aza-spiro[4.5]decan-3-one
1780866-54-7 95%
500mg
$825 2024-07-28
eNovation Chemicals LLC
Y1124314-50mg
6-Oxa-2-aza-spiro[4.5]decan-3-one
1780866-54-7 95%
50mg
$220 2024-07-28
eNovation Chemicals LLC
Y1124314-50mg
6-Oxa-2-aza-spiro[4.5]decan-3-one
1780866-54-7 95%
50mg
$220 2025-02-19
eNovation Chemicals LLC
Y1124314-500mg
6-Oxa-2-aza-spiro[4.5]decan-3-one
1780866-54-7 95%
500mg
$825 2025-03-01

6-Oxa-2-aza-spiro[4.5]decan-3-one 関連文献

6-Oxa-2-aza-spiro[4.5]decan-3-oneに関する追加情報

Introduction to 6-Oxa-2-aza-spiro[4.5]decan-3-one (CAS No. 1780866-54-7) and Its Emerging Applications in Chemical Biology

6-Oxa-2-aza-spiro[4.5]decan-3-one, identified by its CAS number 1780866-54-7, is a heterocyclic compound that has garnered significant attention in the field of chemical biology due to its unique structural framework and potential biological activities. This spirocyclic ketone features a nitrogen atom embedded within an oxygen-containing heterocycle, making it a promising scaffold for the development of novel bioactive molecules.

The structural motif of 6-Oxa-2-aza-spiro[4.5]decan-3-one consists of a spirocyclic connection between a five-membered oxygen-containing ring and a six-membered nitrogen-containing ring, which contributes to its rigid conformation and potential for selective interactions with biological targets. This distinctive architecture has positioned it as a valuable building block in medicinal chemistry, particularly for designing molecules with enhanced binding affinity and selectivity.

In recent years, the pharmaceutical industry has increasingly focused on spirocyclic compounds due to their ability to mimic natural product scaffolds while offering improved pharmacokinetic properties. The presence of both oxygen and nitrogen atoms in 6-Oxa-2-aza-spiro[4.5]decan-3-one allows for diverse functionalization strategies, enabling chemists to tailor the molecule for specific biological applications. This flexibility has made it a subject of extensive research in the development of enzyme inhibitors, receptor modulators, and other therapeutic agents.

One of the most compelling aspects of 6-Oxa-2-aza-spiro[4.5]decan-3-one is its potential in modulating protein-protein interactions (PPIs), which are critical for numerous cellular processes and often serve as key targets in drug discovery. The spirocyclic core provides a scaffold that can effectively disrupt or stabilize PPIs, making it an attractive candidate for treating diseases such as cancer, inflammation, and neurodegeneration. Recent studies have demonstrated that derivatives of this compound can interfere with the binding of key signaling proteins, thereby regulating pathways involved in disease progression.

Moreover, the chemical synthesis of 6-Oxa-2-aza-spiro[4.5]decan-3-one has been optimized to facilitate access to a wide range of analogs for structure-activity relationship (SAR) studies. Advances in synthetic methodologies have enabled the introduction of various substituents at strategic positions within the molecule, allowing researchers to fine-tune its biological properties. These efforts have led to the identification of several potent derivatives with improved efficacy and reduced toxicity compared to earlier analogs.

The compound's stability under physiological conditions also makes it an appealing candidate for formulation into drug candidates. Unlike some heterocyclic compounds that degrade rapidly in biological systems, 6-Oxa-2-aza-spiro[4.5]decan-3-one exhibits remarkable resistance to hydrolysis and oxidation, ensuring prolonged bioavailability and sustained therapeutic effects. This characteristic is particularly advantageous for oral and parenteral administration, where maintaining drug integrity over time is crucial.

Recent preclinical studies have highlighted the potential of 6-Oxa-2-aza-spiro[4.5]decan-3-one as an anti-inflammatory agent. Researchers have observed that certain derivatives can selectively inhibit the activity of nuclear factor kappa B (NFκB), a transcription factor central to inflammatory responses. By modulating NFκB signaling, these compounds demonstrate promise in reducing inflammation without affecting normal cellular processes, suggesting their therapeutic potential in conditions such as rheumatoid arthritis and inflammatory bowel disease.

In addition to its anti-inflammatory properties, 6-Oxa-2-aza-spiro[4.5]decan-3-one has shown promise in oncology research. Preclinical data indicate that specific analogs can inhibit the growth of various cancer cell lines by disrupting key signaling pathways involved in tumor proliferation and survival. The spirocyclic core's ability to interact with both protein and lipid targets makes it particularly effective at modulating these pathways, offering a multifaceted approach to cancer therapy.

The compound's versatility extends beyond its role as a scaffold for drug development; it also serves as a valuable tool in chemical biology research. Its unique structure allows researchers to probe fundamental questions about molecular recognition and protein-ligand interactions. By studying how different derivatives bind to their targets, scientists can gain insights into the mechanisms underlying various biological processes, paving the way for more rational drug design strategies.

The synthesis of 6-Oxa-2-aza-spiro[4.5]decan-3-one has been further refined through the application of transition-metal-catalyzed reactions, which have enabled more efficient and scalable production methods. These advancements have not only reduced manufacturing costs but also opened up new possibilities for incorporating complex functional groups into the molecule. Such modifications are essential for achieving high affinity and selectivity in drug candidates, ensuring that they interact effectively with their intended biological targets while minimizing off-target effects.

Future directions in the study of 6-Oxa-2-aza-spiro[4.5]decan-3-one include exploring its potential as a lead compound for next-generation therapeutics. By leveraging computational modeling and high-throughput screening techniques, researchers aim to identify novel derivatives with enhanced pharmacological profiles. Additionally, investigating its interactions with emerging biomarkers may uncover new therapeutic applications beyond those currently under exploration.

The growing interest in 6-Oxa-2-aza-spiro[4.5]decan-3-one underscores its significance as a versatile scaffold in chemical biology and drug discovery. Its unique structural features, combined with its synthetic accessibility and promising biological activities, make it a cornerstone of modern medicinal chemistry research. As advancements continue to unfold, this compound is poised to play an increasingly pivotal role in developing innovative treatments for diverse diseases.

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